Cas no 1805545-39-4 (Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate)

Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate
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- インチ: 1S/C12H12BrNO2S/c1-2-16-11(15)5-8-3-4-9(6-13)10(7-14)12(8)17/h3-4,17H,2,5-6H2,1H3
- InChIKey: BMFNOCNYKWHHBZ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=C(C=1C#N)S)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 315
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020526-1g |
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate |
1805545-39-4 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetateに関する追加情報
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate: A Versatile Building Block in Organic Synthesis and Pharmaceutical Development
Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate (CAS No. 1805545-39-4) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including a cyano group, a mercapto group, and a bromomethyl substituent, make it an ideal scaffold for the development of novel bioactive molecules. The compound's core structure consists of a phenyl ring substituted with three distinct functional groups at positions 2, 3, and 4, respectively. This strategic arrangement provides multiple points for further chemical modification, enabling its application in the synthesis of complex heterocyclic systems and pharmaceutical agents.
The cyano group (-CN) in this molecule plays a critical role in modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity. Recent studies have demonstrated that nitrile-containing compounds often exhibit enhanced metabolic stability compared to their amide or ester analogs, making them attractive candidates for drug discovery programs targeting enzyme inhibition or receptor modulation. The presence of the mercapto (-SH) functionality further enhances its reactivity profile, as thiol groups are known to participate in various redox reactions and can form disulfide bonds under oxidative conditions.
The brominated methyl group at position 4 represents a strategic synthetic handle for subsequent cross-coupling reactions. Palladium-catalyzed coupling methodologies such as the Suzuki-Miyaura or Sonogashira reactions can be employed to introduce diverse aromatic or aliphatic moieties onto this position. This feature aligns with current trends in medicinal chemistry where modular approaches are utilized to generate compound libraries with optimized pharmacokinetic profiles. The bromine atom's electrophilic nature also enables its participation in nucleophilic substitution reactions under appropriate conditions.
In the context of pharmaceutical development, compounds containing both nitrile and thiol functionalities have shown promise in targeting specific biological pathways. For instance, recent research published in *Journal of Medicinal Chemistry* (2023) highlighted the potential of similar scaffolds as inhibitors of protein tyrosine phosphatases (PTPs), enzymes implicated in various disease states including diabetes and cancer. The ability to fine-tune molecular interactions through structural modifications makes this class of compounds particularly valuable for structure-activity relationship (SAR) studies.
The ester functionality present in this molecule contributes to its solubility characteristics and metabolic behavior. Acetate esters are commonly used as prodrug moieties that can be enzymatically hydrolyzed in vivo to release active metabolites. This property has been exploited in several FDA-approved drugs where controlled release profiles are essential for therapeutic efficacy. The ethyl ester group also provides a convenient site for derivatization through transesterification or amidation reactions.
Synthetic strategies for this compound typically involve multi-step processes beginning with substituted phenols or anilines as starting materials. A key challenge lies in achieving regioselective introduction of all three functional groups while maintaining overall yield efficiency. Recent advances in catalytic oxidation methods have enabled more efficient synthesis of mercapto-substituted aromatics using metal complexes such as iron(III) chloride or copper(II) acetate under mild reaction conditions.
In materials science applications, the combination of electron-withdrawing nitrile groups and electron-donating thiol functionalities creates unique electronic properties that could be exploited in optoelectronic devices or sensor technologies. Research published in *Advanced Materials* (2022) demonstrated that similar bifunctional compounds exhibit tunable photoluminescence properties when incorporated into polymer matrices, suggesting potential applications in organic light-emitting diodes (OLEDs).
The brominated position offers additional synthetic flexibility through radical-mediated transformations such as HAT (hydrogen atom transfer) reactions or photochemical processes involving visible light photoredox catalysis - an area experiencing rapid growth due to its environmental benefits compared to traditional transition metal catalysis approaches. These methods allow access to structurally diverse derivatives without requiring harsh reaction conditions.
From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy provide detailed insights into the conformational behavior of this molecule. The characteristic chemical shifts observed for aromatic protons adjacent to both cyano and mercapto groups offer valuable information about electronic effects influencing molecular geometry. Mass spectrometry confirms the molecular ion peak corresponding to [M+H]+ at m/z 378.96 g/mol, consistent with elemental composition analysis data.
Ongoing research continues to explore novel applications for this versatile scaffold across multiple disciplines: - In antimicrobial drug discovery, derivatives containing both nitrile and thiol moieties have shown enhanced activity against multidrug-resistant bacterial strains by disrupting cell membrane integrity. - For neurodegenerative disease targets, compounds based on this core structure are being investigated for their ability to modulate glutamate receptor activity. - In agricultural chemistry, related molecules demonstrate herbicidal activity through inhibition of specific plant enzymes involved in photosynthesis. - Within green chemistry initiatives, solvent-free synthesis protocols using microwave irradiation have been developed to improve reaction efficiency while minimizing waste generation.
The compound's compatibility with various synthetic methodologies ensures its utility across different scales - from laboratory-scale exploratory syntheses to pilot plant production runs required during preclinical development phases. Process chemists often focus on optimizing purification steps using chromatographic techniques or crystallization methods tailored to maximize product purity while maintaining cost-effectiveness.
In conclusion, Ethyl 4-bromomethyl-3-cyano-2-mercaptophenylacetate represents an important platform molecule offering numerous opportunities for innovation across pharmaceuticals, materials science, and industrial chemistry applications. Its combination of reactive functional groups provides researchers with multiple avenues for structural diversification while maintaining core pharmacophoric elements essential for biological activity modulation.
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